

Aziprotryne: A Technical Guide to its Solubility and Stability in Various Solvents

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Compound of Interest

Compound Name: Aziprotryne

Cat. No.: B1232060

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of the s-triazine herbicide, **Aziprotryne**. The information contained herein is intended to support research, analytical method development, and formulation studies.

Core Properties of Aziprotryne

Aziprotryne is a selective herbicide used for the control of broadleaf and grassy weeds. Its efficacy and environmental fate are significantly influenced by its physical and chemical properties, particularly its solubility and stability in different solvent systems.

Property	Value	Source
Chemical Name	4-azido-N-(1-methylethyl)-6-(methylthio)-1,3,5-triazin-2-amine	--INVALID-LINK--
CAS Number	4658-28-0	--INVALID-LINK--
Molecular Formula	C ₇ H ₁₁ N ₇ S	--INVALID-LINK--
Molecular Weight	225.27 g/mol	--INVALID-LINK--
Physical State	Colorless crystalline solid	--INVALID-LINK--
Melting Point	95 °C	--INVALID-LINK--

Solubility Profile

The solubility of **Aziprotryne** is a critical parameter for its formulation and delivery. The following table summarizes the available quantitative and qualitative solubility data.

Solvent	Temperature (°C)	Solubility	Source
Water	20	55 mg/L	--INVALID-LINK--
Organic Solvents (unspecified)	Not Specified	27000 mg/L	--INVALID-LINK--
Dimethyl Sulfoxide (DMSO)	Not Specified	Slightly Soluble	--INVALID-LINK--
Methanol	Not Specified	Very Slightly Soluble	--INVALID-LINK--
Acetonitrile	Not Specified	Soluble (Commercially available as 100 µg/mL solution)	--INVALID-LINK--
Ethanol	Not Specified	Data Not Available	
Acetone	Not Specified	Data Not Available	
Hexane	Not Specified	Data Not Available	

Stability Profile

The stability of **Aziprotryne** under various environmental conditions dictates its persistence and potential for degradation. As an s-triazine herbicide, its stability is expected to be significantly influenced by pH and temperature.

Condition	Parameter	Value	Source
Hydrolytic Stability	Half-life ($t_{1/2}$) at different pH values	Data Not Available	
Thermal Stability	Degradation Temperature	Data Not Available	
Photochemical Stability	Photodegradation Half-life ($t_{1/2}$)	Data Not Available	

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of chemical compounds, based on internationally recognized guidelines.

Determination of Aqueous Solubility (based on OECD Guideline 105)

The aqueous solubility of a compound is determined by the flask method or the column elution method. The choice of method depends on the expected solubility.

Flask Method (for solubilities $> 10^{-2}$ g/L):

- **Preparation of Test Substance:** A sufficient amount of **Aziprotryne** is added to a known volume of distilled water in a flask to create a saturated solution.
- **Equilibration:** The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). Preliminary tests should be conducted to determine the time required to reach equilibrium.
- **Phase Separation:** The solution is centrifuged or filtered to separate the undissolved solid from the aqueous phase.
- **Analysis:** The concentration of **Aziprotryne** in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

- Replicates: The experiment is performed in triplicate.

Column Elution Method (for solubilities $< 10^{-2}$ g/L):

- Column Preparation: A column is packed with an inert support material coated with an excess of **Aziprotryne**.
- Elution: Water is passed through the column at a slow, constant flow rate.
- Fraction Collection: The eluate is collected in successive fractions.
- Analysis: The concentration of **Aziprotryne** in each fraction is determined.
- Plateau Determination: A plateau in the concentration of successive fractions indicates that saturation has been reached. The solubility is the average concentration of the plateau fractions.

Determination of Hydrolytic Stability (based on OECD Guideline 111)

Hydrolysis as a function of pH is a key stability parameter.

- Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
- Test Solutions: Add a known concentration of **Aziprotryne** to each buffer solution. The concentration should be below its water solubility limit.
- Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 50 °C for a preliminary test, followed by tests at environmentally relevant temperatures).
- Sampling: At appropriate time intervals, withdraw aliquots from each test solution.
- Analysis: Determine the concentration of **Aziprotryne** in each aliquot using a stability-indicating analytical method (e.g., HPLC).
- Data Analysis: Plot the concentration of **Aziprotryne** versus time for each pH. Determine the rate constant and the half-life of hydrolysis from the data.

Visualizations

Experimental Workflow for Solubility Determination

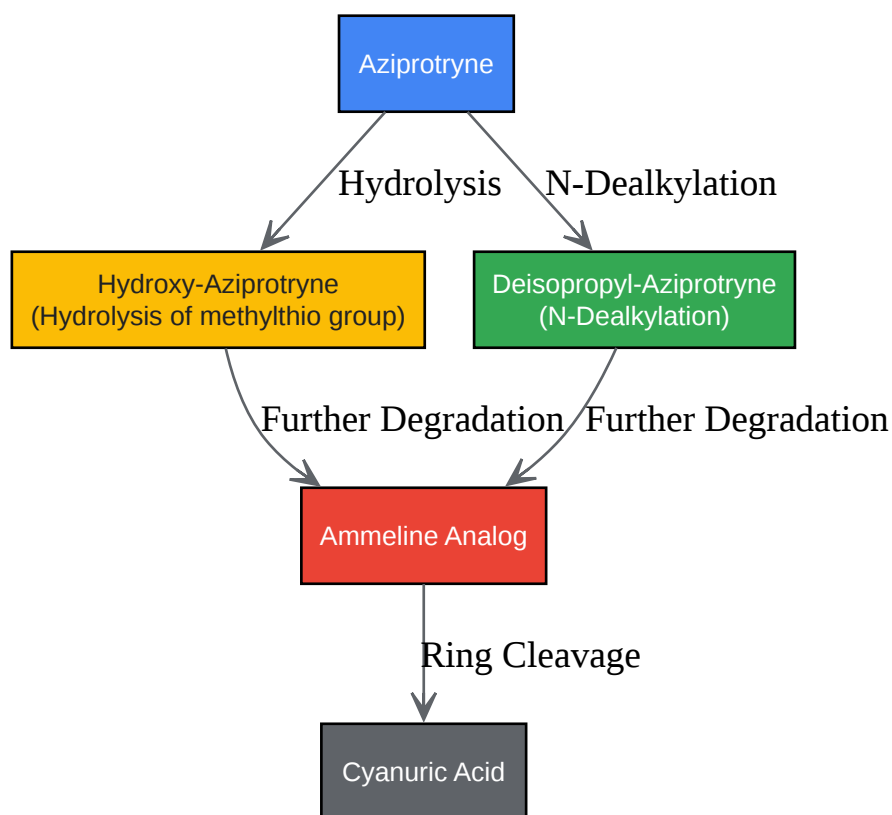


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Caption: Workflow for determining the solubility of **Aziprotryne**.

Hypothetical Degradation Pathway of Aziprotryne

The degradation of s-triazine herbicides often involves hydrolysis of the chloro, methoxy, or methylthio groups, followed by N-dealkylation of the side chains. While a specific degradation pathway for **Aziprotryne** is not extensively documented, a hypothetical pathway can be proposed based on related compounds.



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Caption: A hypothetical degradation pathway for **Aziprotryne**.

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